Chemical properties of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid
Chemical properties of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid
Introduction: A Molecule of Convergent Interest
In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents due to its versatile pharmacological activities.[1][2][3] Quinoline derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4] This has cemented the quinoline core as a critical pharmacophore in drug discovery.[1][2]
Separately, the 3-hydroxypropanoic acid motif is a fundamental beta-hydroxy acid, a structural unit found in various natural products and utilized as a versatile building block in organic synthesis.[5] The convergence of these two moieties in 3-Hydroxy-3-(quinolin-6-yl)propanoic acid creates a novel compound of significant interest for researchers, scientists, and drug development professionals. Its bifunctional nature—possessing a chiral hydroxyl center, a carboxylic acid, and a heteroaromatic system—offers multiple points for chemical modification and biological interaction.
This guide provides a comprehensive technical overview of the core chemical properties of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid. As this appears to be a novel compound not extensively described in public literature, this document synthesizes predictive data based on the well-established chemistry of its constituent parts with field-proven insights into its synthesis, characterization, and potential applications.
PART 1: Synthesis and Mechanistic Insights
The most logical and efficient synthetic route to 3-Hydroxy-3-(quinolin-6-yl)propanoic acid is via the Reformatsky reaction . This classic organometallic reaction is renowned for its ability to form β-hydroxy esters by condensing an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[6][7] The resulting ester can then be readily hydrolyzed to the target carboxylic acid.
The choice of the Reformatsky reaction is underpinned by its functional group tolerance. The organozinc reagent, or 'Reformatsky enolate', is less reactive than corresponding Grignard or lithium enolates, which prevents undesired side reactions such as nucleophilic attack on the ester group.[6][7]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from quinoline-6-carbaldehyde.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product isolation.
Materials:
-
Quinoline-6-carbaldehyde
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Lithium Hydroxide (LiOH)
-
Standard organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Step 1: Synthesis of Ethyl 3-hydroxy-3-(quinolin-6-yl)propanoate
-
Zinc Activation (Trustworthiness Pillar): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add zinc dust. Add a small crystal of iodine and gently warm the flask with a heat gun until the purple iodine vapor dissipates. This step is critical to remove the passivating oxide layer from the zinc surface, ensuring reaction initiation.[8] Cool to room temperature.
-
Reaction Setup: Add anhydrous THF to the activated zinc. In a separate, dry dropping funnel, prepare a solution of quinoline-6-carbaldehyde and ethyl bromoacetate in anhydrous THF.
-
Initiation and Addition: Add a small portion (approx. 10%) of the aldehyde/ester solution to the zinc suspension and warm the mixture gently to initiate the reaction (indicated by bubble formation or a gentle exotherm). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. The causality here is to maintain a steady concentration of the reactive organozinc species without allowing a runaway reaction.[9]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure all starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Cool the reaction to 0 °C and quench by slowly adding cold, saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude β-hydroxy ester using column chromatography on silica gel.
Step 2: Hydrolysis to 3-Hydroxy-3-(quinolin-6-yl)propanoic acid
-
Saponification: Dissolve the purified ester from Step 1 in a mixture of THF and water. Add an excess of LiOH (or NaOH) and stir at room temperature.[10] Monitor the disappearance of the ester spot by TLC.
-
Acidification and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify with 1M HCl until the pH is ~3-4. The product may precipitate out of solution.
-
Extraction: If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).
-
Final Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting solid can be further purified by recrystallization to yield the final product.
PART 2: Physicochemical and Spectroscopic Properties (Predicted)
The structural features of the molecule—an aromatic base, a carboxylic acid, and an alcohol—dictate its physical and chemical properties.
Predicted Physicochemical Data
| Property | Predicted Value / Observation | Rationale |
| Molecular Formula | C₁₂H₁₁NO₃ | Based on chemical structure. |
| Molecular Weight | 217.22 g/mol | Calculated from the molecular formula. |
| pKa | pKa₁ ≈ 4.0-4.5 (Carboxylic Acid)pKa₂ ≈ 4.5-5.0 (Quinolinium ion) | The carboxylic acid pKa is typical for propanoic acids. The quinoline nitrogen is basic, and its conjugate acid pKa is in this range.[5] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol). Low solubility in water at neutral pH, but soluble in aqueous acid and base. | The molecule has both polar (acid, alcohol) and nonpolar (aromatic ring) regions. Its amphoteric nature allows for salt formation in acidic or basic solutions, enhancing water solubility. |
| Physical State | Likely a solid at room temperature. | The presence of strong intermolecular hydrogen bonding (acid-acid dimerization, alcohol H-bonding) and aromatic stacking would favor a solid state. |
Predicted Spectroscopic Signatures for Structural Elucidation
Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The following are the expected data for 3-Hydroxy-3-(quinolin-6-yl)propanoic acid.
¹H NMR Spectroscopy The spectrum will be complex in the aromatic region due to the quinoline ring system.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -COOH | 10.0 - 12.0 | Broad singlet (br s) | N/A | Acidic proton, readily exchanges with D₂O.[11] |
| Quinoline H2, H4, H8 | 8.0 - 9.0 | Doublet (d) or Doublet of Doublets (dd) | ~8-9 Hz, ~2-3 Hz | Downfield due to heteroaromaticity and proximity to nitrogen. |
| Quinoline H3, H5, H7 | 7.4 - 8.0 | Multiplet (m) | Various | Complex region showing multiple couplings. |
| -CH(OH)- | 5.0 - 5.5 | Triplet (t) or Doublet of Doublets (dd) | ~6-8 Hz | Chiral center proton, coupled to the adjacent CH₂ group. |
| -CH₂-COOH | 2.7 - 3.0 | Doublet (d) or two Doublets of Doublets (dd) | ~6-8 Hz, ~15-17 Hz (geminal) | Diastereotopic protons adjacent to a chiral center, coupled to the CH(OH) proton. |
| -OH | 4.0 - 6.0 | Broad singlet (br s) | N/A | Position is concentration and solvent dependent; exchanges with D₂O. |
¹³C NMR Spectroscopy
-
C=O (Carboxylic Acid): ~170-175 ppm
-
Aromatic Carbons (Quinoline): ~120-150 ppm (multiple signals)
-
C-OH (Chiral Center): ~65-75 ppm
-
-CH₂- (Methylene): ~40-45 ppm
Mass Spectrometry (MS)
-
High-Resolution MS (HRMS): Expected [M+H]⁺ peak for C₁₂H₁₂NO₃⁺ at m/z 218.07_xx_. This provides an exact mass for formula confirmation.
-
Fragmentation: Key fragmentation pathways would include the loss of H₂O (18 Da) and the loss of COOH (45 Da).
Infrared (IR) Spectroscopy
-
O-H stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹
-
O-H stretch (Alcohol): Broader band around 3200-3500 cm⁻¹
-
C=O stretch (Carboxylic Acid): Strong, sharp absorption at ~1700-1725 cm⁻¹
-
C=C and C=N stretches (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.
PART 3: Reactivity, Stability, and Potential Applications
The molecule's reactivity is governed by its three primary functional domains: the quinoline ring, the carboxylic acid, and the secondary alcohol.
Chemical Reactivity Profile
Caption: Reactivity map of the core functional groups.
-
Thermal Instability: A key consideration is the potential for dehydration of the β-hydroxy acid upon heating, which would lead to the formation of 3-(quinolin-6-yl)propenoic acid. This elimination reaction is a common pathway for β-hydroxy carbonyl compounds.
Potential in Drug Discovery
The true value of this molecule lies in its potential as a versatile scaffold for building more complex drug candidates. The quinoline core is a well-established pharmacophore with a wide range of biological activities.[1][12][13]
-
Antibacterial Agents: Many quinolone antibiotics function by inhibiting bacterial DNA gyrase.[3] Modifications of this core structure could lead to novel antibacterial agents.
-
Anticancer Agents: Quinoline derivatives have shown promise as tubulin inhibitors and kinase inhibitors.[1] The hydroxyl and carboxylic acid groups on the side chain provide handles for attaching other pharmacophores or for tuning solubility and pharmacokinetic properties.
-
Anti-inflammatory and Antiviral Applications: The broad biological profile of quinolines suggests potential in a variety of therapeutic areas.[1][4]
The structure of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid makes it an ideal fragment for fragment-based drug discovery (FBDD) or as a starting point for developing libraries of new chemical entities.
Conclusion
References
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
-
Cambridge University Press. (n.d.). Reformatsky Reaction. In Name Reactions in Organic Synthesis. Available from: [Link]
- Wikipedia. (n.d.). Reformatsky reaction.
- Chemistry LibreTexts. (2023). Reformatsky Reaction.
- Master Organic Chemistry. (n.d.). Reformatsky Reaction.
- Wiley Online Library. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs.
- Thermo Fisher Scientific. (n.d.). Reformatsky Reaction.
- Bentham Science. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Structure revision and chemical synthesis of ligandrol's main bishydroxylated long-term metabolic ma.
- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
- Wikipedia. (n.d.). 3-Hydroxypropionic acid.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH ....
- PubMed. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms.
- MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 3-Hydroxypropionic acid - Wikipedia [en.wikipedia.org]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. rsc.org [rsc.org]
- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
